molecular formula C12H15FN2O2 B13010631 Benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate

Benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate

Cat. No.: B13010631
M. Wt: 238.26 g/mol
InChI Key: RRJCHRGJUIUBNY-UHFFFAOYSA-N
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Description

Benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a benzyl group attached to a 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a benzyl halide reacts with 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate under basic conditions. The reaction is often carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction parameters and the employment of advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include benzyl-substituted azetidines, fluoroazetidine derivatives, and various oxidized or reduced forms of the original compound .

Scientific Research Applications

Benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic processes .

Comparison with Similar Compounds

  • Benzyl 3-(aminomethyl)-3-chloroazetidine-1-carboxylate
  • Benzyl 3-(aminomethyl)-3-bromoazetidine-1-carboxylate
  • Benzyl 3-(aminomethyl)-3-iodoazetidine-1-carboxylate

Comparison: Compared to its halogenated analogs, Benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate exhibits unique properties due to the presence of the fluorine atom. Fluorine imparts increased stability and lipophilicity, enhancing the compound’s bioavailability and interaction with biological targets. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H15FN2O2

Molecular Weight

238.26 g/mol

IUPAC Name

benzyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate

InChI

InChI=1S/C12H15FN2O2/c13-12(7-14)8-15(9-12)11(16)17-6-10-4-2-1-3-5-10/h1-5H,6-9,14H2

InChI Key

RRJCHRGJUIUBNY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)(CN)F

Origin of Product

United States

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